![molecular formula C7H11ClO4 B12837579 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two cyclic ethers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Polymerization Reactions: It can participate in ring-opening polymerization reactions, particularly under photoinitiated cationic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Polymerization Reactions: Photoinitiators and UV light are typically employed for cationic polymerization.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Polymerization Reactions:
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Materials Science: Employed in the development of new polymeric materials through ring-opening polymerization.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane in chemical reactions involves the activation of the chloromethyl group, which can undergo nucleophilic substitution. In polymerization reactions, the compound’s spirocyclic structure allows for efficient ring-opening, leading to the formation of polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks the methyl group at the 7-position.
2-(Chloromethyl)-7-methyl-1,4,6,9-tetrathiaspiro[4.4]nonane: Contains sulfur atoms instead of oxygen atoms in the spirocyclic structure.
Uniqueness
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane is unique due to its specific combination of a chloromethyl group and a spirocyclic structure with four oxygen atoms. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
Fórmula molecular |
C7H11ClO4 |
|---|---|
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
3-(chloromethyl)-8-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO4/c1-5-3-9-7(11-5)10-4-6(2-8)12-7/h5-6H,2-4H2,1H3 |
Clave InChI |
TYNPLBMPDXQMLH-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2(O1)OCC(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


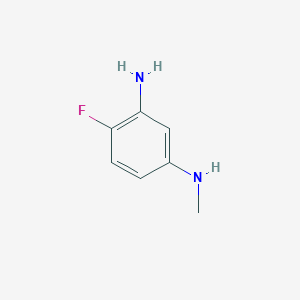

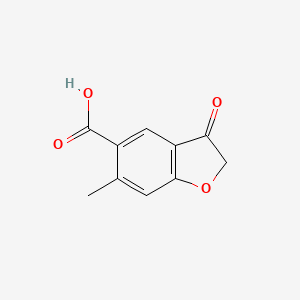
![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
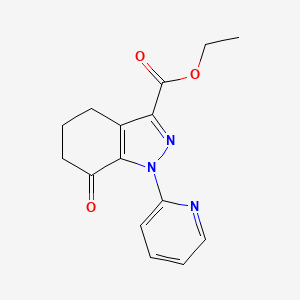


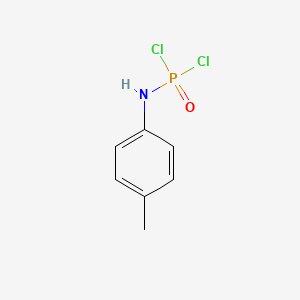
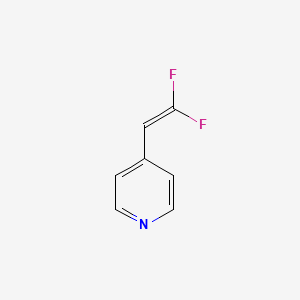


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

